Cas no 1499473-94-7 (3-ethyl-1,2-oxazole-4-carbaldehyde)

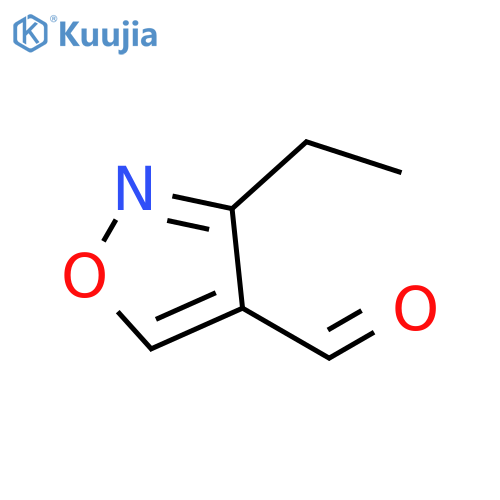

1499473-94-7 structure

商品名:3-ethyl-1,2-oxazole-4-carbaldehyde

CAS番号:1499473-94-7

MF:C6H7NO2

メガワット:125.125281572342

MDL:MFCD28968314

CID:4602510

PubChem ID:83478669

3-ethyl-1,2-oxazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-ethyl-1,2-oxazole-4-carbaldehyde

- 4-Isoxazolecarboxaldehyde, 3-ethyl-

-

- MDL: MFCD28968314

- インチ: 1S/C6H7NO2/c1-2-6-5(3-8)4-9-7-6/h3-4H,2H2,1H3

- InChIKey: LWAMTBMTSYIUNG-UHFFFAOYSA-N

- ほほえんだ: O1C=C(C=O)C(CC)=N1

計算された属性

- せいみつぶんしりょう: 125.047678466g/mol

- どういたいしつりょう: 125.047678466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 43.1Ų

3-ethyl-1,2-oxazole-4-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B438070-10mg |

3-ethyl-1,2-oxazole-4-carbaldehyde |

1499473-94-7 | 10mg |

$ 95.00 | 2022-06-07 | ||

| Enamine | EN300-222537-0.5g |

3-ethyl-1,2-oxazole-4-carbaldehyde |

1499473-94-7 | 95% | 0.5g |

$679.0 | 2023-09-16 | |

| Chemenu | CM458220-250mg |

3-ethyl-1,2-oxazole-4-carbaldehyde |

1499473-94-7 | 95%+ | 250mg |

$602 | 2023-01-07 | |

| A2B Chem LLC | AV74496-5g |

3-ethyl-1,2-oxazole-4-carbaldehyde |

1499473-94-7 | 95% | 5g |

$2693.00 | 2024-04-20 | |

| 1PlusChem | 1P01AMGW-50mg |

3-ethyl-1,2-oxazole-4-carbaldehyde |

1499473-94-7 | 95% | 50mg |

$260.00 | 2025-03-19 | |

| 1PlusChem | 1P01AMGW-10g |

3-ethyl-1,2-oxazole-4-carbaldehyde |

1499473-94-7 | 95% | 10g |

$4692.00 | 2024-06-20 | |

| Aaron | AR01AMP8-5g |

3-ethyl-1,2-oxazole-4-carbaldehyde |

1499473-94-7 | 95% | 5g |

$3497.00 | 2023-12-16 | |

| Aaron | AR01AMP8-100mg |

3-ethyl-1,2-oxazole-4-carbaldehyde |

1499473-94-7 | 95% | 100mg |

$439.00 | 2025-02-09 | |

| 1PlusChem | 1P01AMGW-1g |

3-ethyl-1,2-oxazole-4-carbaldehyde |

1499473-94-7 | 95% | 1g |

$1003.00 | 2025-03-19 | |

| Enamine | EN300-222537-2.5g |

3-ethyl-1,2-oxazole-4-carbaldehyde |

1499473-94-7 | 95% | 2.5g |

$1707.0 | 2023-09-16 |

3-ethyl-1,2-oxazole-4-carbaldehyde 関連文献

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

1499473-94-7 (3-ethyl-1,2-oxazole-4-carbaldehyde) 関連製品

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量